HDAC6 Inhibitory Potency: Comparison with Next-Best Analog in Patent Series
In a standardized HDAC-Glo luminescent assay, the target compound demonstrates sub-nanomolar HDAC6 inhibition with an IC50 of 0.601 nM [1]. This potency is distinct from the next-best compound in the same structural class from patent WO2021067859, Compound IV-9, which shows an IC50 of 0.595 nM—a statistically similar but marginally different value [2]. Critically, a more potent analog (Compound I-8B, IC50 = 0.275 nM) also exists in the same series, proving that activity is tunable and that this compound occupies a specific potency tier [2].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.601 nM |
| Comparator Or Baseline | Next-best compound IV-9 (IC50 = 0.595 nM) and more potent analog I-8B (IC50 = 0.275 nM) |
| Quantified Difference | 0.006 nM difference vs. IV-9; 0.326 nM difference vs. I-8B |
| Conditions | Recombinant HDAC6 (unknown origin); luminescent substrate; HDAC-Glo assay system |
Why This Matters
This data confirms the compound as a mid-range, sub-nanomolar inhibitor within a specific chemotype, enabling researchers to select it for studying structure-activity relationships (SAR) when extreme potency (e.g., 0.275 nM) is not required but strong inhibition is still critical.
- [1] BindingDB. BDBM50557848 (CHEMBL4777764) IC50: 0.601 nM. Accessed 2026. View Source
- [2] BindingDB. PrimarySearch_ki results for entry 50012480. Accessed 2026. View Source
